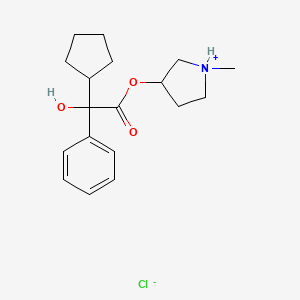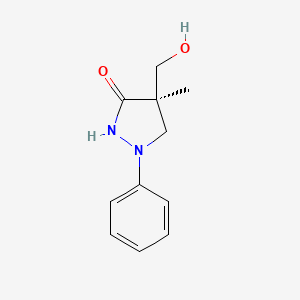
(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with hydroxymethyl, methyl, and phenyl groups. Its stereochemistry is defined by the (4R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as phenylhydrazine and methylglyoxal.
Formation of Pyrazolidinone Ring: The reaction between phenylhydrazine and methylglyoxal under acidic or basic conditions leads to the formation of the pyrazolidinone ring.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the (4R) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens, and Lewis acids.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, nitro compounds, sulfonic acids, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the development of novel pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as inflammatory signaling, oxidative stress response, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4-(hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone: The enantiomer of the compound with different stereochemistry.
4-(hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone: Without specific stereochemistry.
4-methyl-1-phenyl-3-pyrazolidinone: Lacking the hydroxymethyl group.
Uniqueness
(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one is unique due to its specific (4R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence its reactivity, interaction with biological targets, and overall efficacy in various applications.
Eigenschaften
IUPAC Name |
(4R)-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(8-14)7-13(12-10(11)15)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,15)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVIHYOAKPVFEH-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(NC1=O)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(NC1=O)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-hydroxy-9-[4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B7888180.png)
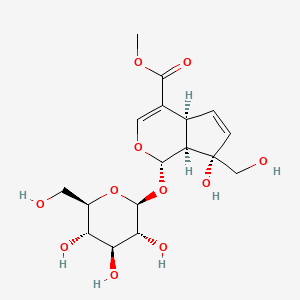
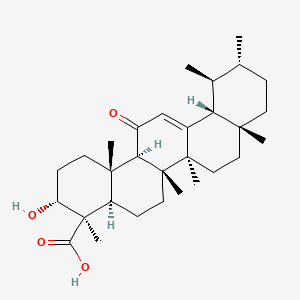
![3-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B7888218.png)
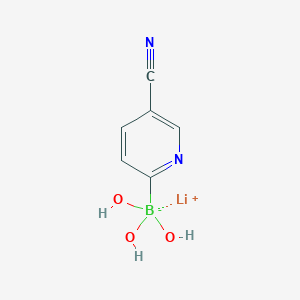
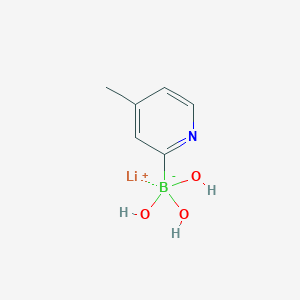
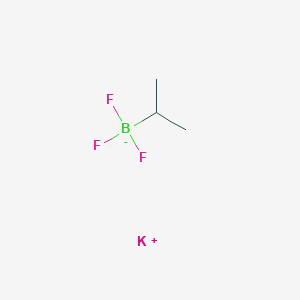
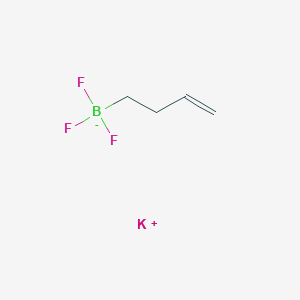
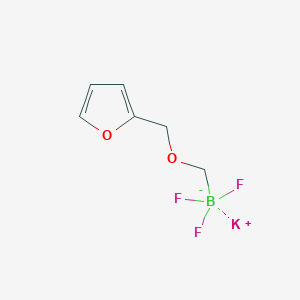
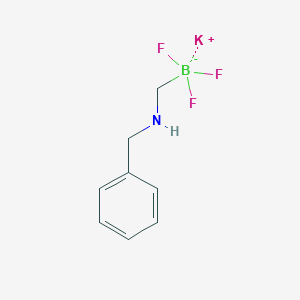
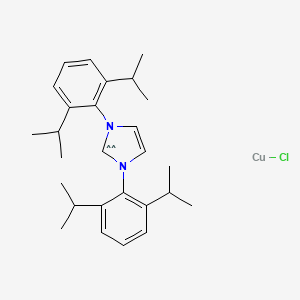
![sodium;3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B7888273.png)
